

In-Depth Technical Guide to Celosin L: Structure, Properties, and Bioactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Celosin L*

Cat. No.: *B13907558*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Celosin L is a triterpenoid saponin identified and isolated from *Celosiae Semen*, the seeds of *Celosia argentea* and *Celosia cristata*. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Celosin L**, with a particular focus on its hepatoprotective effects. Detailed experimental methodologies for its characterization and bioactivity assessment are presented, alongside visualizations of its structure and relevant experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

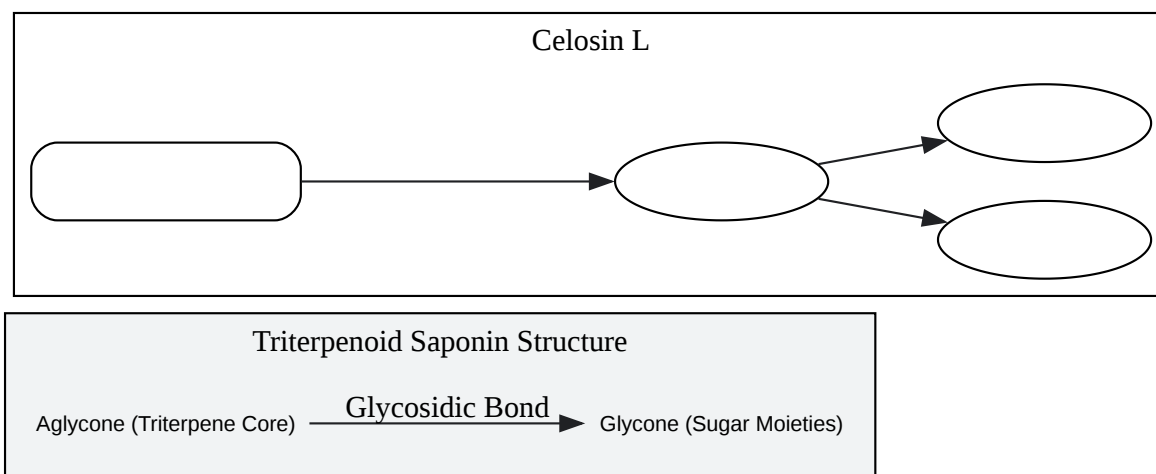
Chemical Structure and Identification

Celosin L is classified as a triterpenoid saponin. Its chemical structure has been elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.

Table 1: Chemical and Physical Properties of **Celosin L**

Property	Value	Source
CAS Number	1950581-97-1	[1]
Molecular Formula	C47H74O20	[1]
Molecular Weight	959.08 g/mol	[1]
Chemical Family	Triterpenoids	[1]
SMILES	<pre>OC--INVALID-LINK-- O)O">C@HO[C@H]1OC([C@] 23--INVALID-LINK-- ([H])C4=CC--INVALID-LINK--(- -INVALID-LINK--O)O[C@H]6-- INVALID-LINK-- C(O)=O)O)O[C@H]7-- INVALID-LINK--O)O)O)O)CO) ([H])CC8)C">C@@([H]) [C@]8(C)[C@@]4(CC2)C)=O</pre>	[1]
Initial Source	Celosia cristata L.	[1]

Note: Experimental data on properties such as melting point, boiling point, and pKa are not readily available in the current literature.



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Caption: Generalized structure of **Celosin L**.

Biological Activity: Hepatoprotection

Celosin L has demonstrated significant hepatoprotective activity in in vitro studies. Specifically, it has been shown to protect human liver cells (HepG2) from damage induced by acetaminophen (APAP), a common cause of drug-induced liver injury.^[1]

In Vitro Hepatoprotective Effects

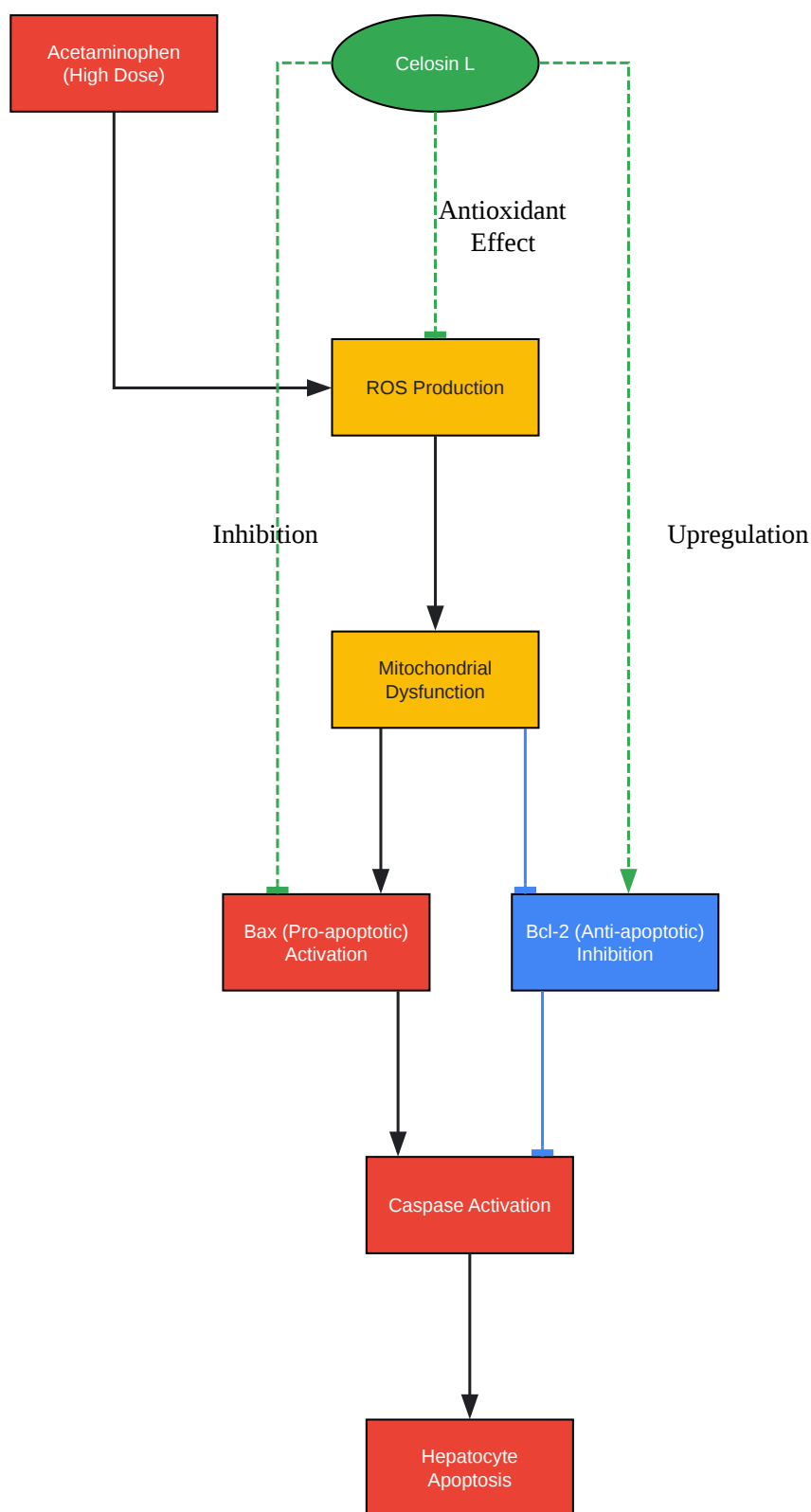
The primary evidence for the hepatoprotective effects of **Celosin L** comes from studies on the HepG2 cell line, a widely used model for in vitro hepatotoxicity testing. In these studies, **Celosin L** exhibited a protective effect against cellular damage caused by acetaminophen.^[1]

Quantitative data on the percentage of cell viability at different concentrations of **Celosin L** is detailed in the primary literature but is not publicly available in the accessed databases. The original research paper by Jiang Y, et al. (2017) should be consulted for these specific values.

Putative Mechanism of Action

The precise molecular mechanism underlying the hepatoprotective action of **Celosin L** has not been fully elucidated. However, based on the known mechanisms of triterpenoid saponins and acetaminophen-induced hepatotoxicity, a plausible mechanism involves the modulation of apoptotic signaling pathways. Acetaminophen overdose leads to the depletion of glutathione and the accumulation of reactive oxygen species (ROS), which in turn triggers mitochondrial dysfunction and the intrinsic apoptosis pathway. It is hypothesized that **Celosin L** may mitigate this by:

- **Scavenging Reactive Oxygen Species (ROS):** Acting as an antioxidant to reduce cellular oxidative stress.
- **Modulating Apoptotic Proteins:** Influencing the expression of key proteins in the apoptotic cascade, such as the Bcl-2 family (anti-apoptotic Bcl-2 and pro-apoptotic Bax) and caspases.



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Caption: Putative mechanism of **Celosin L**'s hepatoprotective effect.

Experimental Protocols

Isolation and Purification of Celosin L

Celosin L is isolated from Celosiae Semen. The general procedure involves solvent extraction followed by various chromatographic techniques to separate and purify the compound.

A detailed, step-by-step protocol for the isolation and purification of **Celosin L** is described in the publication by Jiang Y, et al. (2017) in the Journal of Pharmaceutical and Biomedical Analysis. This source should be consulted for specific details on solvents, column chromatography matrices, and mobile phases, as this information is not available in publicly accessible databases.



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Caption: General workflow for the isolation of **Celosin L**.

In Vitro Hepatoprotectivity Assay

The hepatoprotective activity of **Celosin L** is assessed using a cell-based assay.

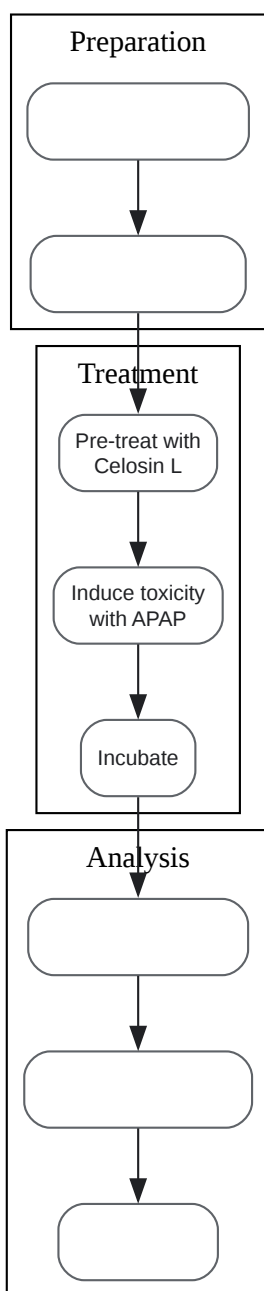
Cell Line: Human hepatoma cell line (HepG2).

Toxin: Acetaminophen (APAP) is used to induce hepatotoxicity.

General Protocol:

- **Cell Culture:** HepG2 cells are cultured in a suitable medium until they reach the desired confluence.
- **Pre-treatment:** Cells are pre-treated with various concentrations of **Celosin L** for a specific duration.
- **Toxin Induction:** Acetaminophen is added to the cell cultures (with and without **Celosin L** pre-treatment) to induce cell damage.

- Incubation: The cells are incubated for a defined period.
- Viability Assay: A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed to quantify the extent of cell death.
- Data Analysis: The viability of cells treated with **Celosin L** and APAP is compared to cells treated with APAP alone to determine the protective effect.



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Caption: Experimental workflow for the in vitro hepatoprotectivity assay.

Conclusion

Celosin L is a promising natural product with demonstrated hepatoprotective properties. Its well-defined chemical structure and in vitro activity make it a subject of interest for further research and potential development as a therapeutic agent for liver diseases. Future studies should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and safety, and optimizing its synthesis or extraction for larger-scale production. This technical guide provides a foundational understanding of **Celosin L** for scientists and researchers aiming to explore its therapeutic potential.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to Celosin L: Structure, Properties, and Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13907558#chemical-structure-and-properties-of-celosin-l\]](https://www.benchchem.com/product/b13907558#chemical-structure-and-properties-of-celosin-l)

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